Tocofibrate
Overview
Description
Tocofibrate is a peroxisomotropic ester compound that consists of both clofibric acid and alpha-tocopherol. It is primarily known for its hypocholesterolemic properties, meaning it helps lower cholesterol levels in the blood. This compound acts upon liver peroxisomes to lower plasma lipid levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tocofibrate is synthesized through the esterification of clofibric acid with alpha-tocopherol. The reaction typically involves the use of a dehydrating agent to facilitate the ester bond formation. The reaction conditions often include an inert atmosphere to prevent oxidation and a controlled temperature to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Tocofibrate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to yield clofibric acid and alpha-tocopherol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alpha-tocopherol moiety.
Substitution: Substitution reactions can occur at the chlorophenoxy group of the clofibric acid moiety.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base under aqueous conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under controlled conditions.
Major Products Formed
Hydrolysis: Clofibric acid and alpha-tocopherol.
Oxidation: Various oxidized derivatives of alpha-tocopherol.
Substitution: Substituted derivatives of clofibric acid.
Scientific Research Applications
Tocofibrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on lipid metabolism and its potential role in reducing cholesterol levels.
Medicine: Explored as a therapeutic agent for hypercholesterolemia and other lipid disorders.
Industry: Utilized in the development of lipid-lowering drugs and formulations.
Mechanism of Action
Tocofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the upregulation of genes involved in lipid metabolism, resulting in increased fatty acid oxidation and decreased triglyceride synthesis. The compound’s action on liver peroxisomes is crucial for its lipid-lowering effects .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another hypocholesterolemic agent, but without the alpha-tocopherol component.
Fenofibrate: Similar in its lipid-lowering effects but differs in its chemical structure and specific molecular targets.
Gemfibrozil: Another fibrate class drug with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness of Tocofibrate
This compound’s uniqueness lies in its dual composition of clofibric acid and alpha-tocopherol, which provides combined lipid-lowering and antioxidant effects. This dual action makes it distinct from other fibrate drugs that typically do not possess antioxidant properties .
Properties
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2-(4-chlorophenoxy)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59ClO4/c1-26(2)14-11-15-27(3)16-12-17-28(4)18-13-24-39(10)25-23-34-31(7)35(29(5)30(6)36(34)44-39)42-37(41)38(8,9)43-33-21-19-32(40)20-22-33/h19-22,26-28H,11-18,23-25H2,1-10H3/t27-,28-,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRFDABTJNLKKR-XHZSPPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021595 | |
Record name | Tocofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50465-39-9 | |
Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50465-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050465399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOCOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6ATR00KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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